

# The Impact of SFI003 on Splicing Factor SRSF3: A Technical Whitepaper

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **SFI003**

Cat. No.: **B12362205**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This document provides a comprehensive technical overview of the novel small molecule inhibitor, **SFI003**, and its impact on the activity of Serine/Arginine-rich Splicing Factor 3 (SRSF3). **SFI003** has been identified as a potent anti-cancer agent, particularly in the context of colorectal cancer (CRC), through its unique mechanism of inducing the degradation of SRSF3. This guide details the molecular mechanism of **SFI003**, presents quantitative data on its cellular effects, outlines key experimental protocols for its study, and visualizes the associated signaling pathways and workflows.

## Introduction to SFI003 and SRSF3

Serine/Arginine-rich Splicing Factor 3 (SRSF3), also known as SRp20, is a key member of the SR protein family of splicing factors. It plays a critical role in both constitutive and alternative pre-mRNA splicing, thereby regulating the expression of a multitude of genes involved in essential cellular processes. In several cancers, including colorectal cancer, SRSF3 is overexpressed and functions as a proto-oncogene, promoting cell proliferation, migration, and survival.<sup>[1]</sup> Consequently, SRSF3 has emerged as a promising therapeutic target.

**SFI003** is a novel, orally bioavailable small molecule inhibitor of SRSF3.<sup>[2]</sup> It has demonstrated significant anti-tumor efficacy in preclinical models of colorectal cancer by specifically targeting SRSF3 for degradation.<sup>[1][2]</sup> This whitepaper will delve into the core mechanisms of **SFI003**'s

action and provide the necessary technical information for researchers and drug developers working in this area.

## Mechanism of Action of **SFI003**

**SFI003** exerts its anti-cancer effects by inducing the degradation of the SRSF3 protein. The primary mechanism involves the neddylation-dependent proteasomal degradation of SRSF3.[\[1\]](#) This leads to a downstream cascade of events culminating in apoptosis of cancer cells.

The key signaling pathway modulated by **SFI003** is the SRSF3/DHCR24/ROS axis.[\[1\]](#)[\[2\]](#)

- SRSF3 Inhibition: **SFI003** directly or indirectly promotes the neddylation of SRSF3, a process of conjugating the ubiquitin-like protein NEDD8. This marks SRSF3 for recognition and subsequent degradation by the proteasome.[\[1\]](#)
- Downregulation of DHCR24: SRSF3 is known to regulate the splicing and expression of 24-dehydrocholesterol reductase (DHCR24), an enzyme involved in cholesterol biosynthesis that also possesses antioxidant properties. By degrading SRSF3, **SFI003** leads to the suppression of DHCR24 expression.[\[1\]](#)[\[2\]](#)
- Induction of Reactive Oxygen Species (ROS): The downregulation of the ROS scavenger DHCR24 results in an accumulation of intracellular reactive oxygen species.[\[1\]](#)
- Apoptosis: The elevated levels of ROS trigger oxidative stress, which in turn activates the intrinsic apoptotic pathway, leading to cancer cell death.[\[1\]](#)

Furthermore, **SFI003** has been shown to inhibit the phosphorylation of Akt and mTOR, key components of a major cell survival pathway.[\[3\]](#)

## Quantitative Data on **SFI003** Activity

The anti-proliferative and pro-apoptotic effects of **SFI003** have been quantified in colorectal cancer cell lines.

### Table 1: In Vitro Efficacy of **SFI003** in Colorectal Cancer Cell Lines

| Cell Line | Assay              | Parameter         | Value                   | Treatment Time   |
|-----------|--------------------|-------------------|-------------------------|------------------|
| HCT-116   | Cell Proliferation | IC50              | 8.78 µM                 | 72 hours         |
| SW480     | Cell Proliferation | IC50              | 48.67 µM                | 72 hours         |
| HCT-116   | Apoptosis          | % Apoptotic Cells | Dose-dependent increase | 24, 48, 72 hours |
| SW480     | Apoptosis          | % Apoptotic Cells | Dose-dependent increase | 24, 48, 72 hours |
| HCT-116   | ROS Production     | Fold Increase     | Dose-dependent increase | 72 hours         |
| SW480     | ROS Production     | Fold Increase     | Dose-dependent increase | 72 hours         |

**Table 2: In Vivo Efficacy of SF1003 in Xenograft Models**

| Cell Line | Mouse Model | Treatment   | Dosage    | Outcome                              |
|-----------|-------------|-------------|-----------|--------------------------------------|
| HCT-116   | SCID Mice   | Oral gavage | 100 mg/kg | Significant tumor growth suppression |
| HCT-116   | SCID Mice   | Oral gavage | 200 mg/kg | Significant tumor growth suppression |
| SW480     | SCID Mice   | Oral gavage | 100 mg/kg | Significant tumor growth suppression |
| SW480     | SCID Mice   | Oral gavage | 200 mg/kg | Significant tumor growth suppression |

## Experimental Protocols

Detailed methodologies for key experiments are provided below.

## Cell Viability Assay (MTT Assay)

- Cell Seeding: Seed HCT-116 or SW480 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of **SFI003** (e.g., 0-50  $\mu$ M) for 24, 48, and 72 hours.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
- Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

## Apoptosis Assay (Annexin V-FITC/PI Staining)

- Cell Treatment: Treat HCT-116 or SW480 cells with desired concentrations of **SFI003** for the indicated time periods.
- Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
- Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
- Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
- Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

## Reactive Oxygen Species (ROS) Detection Assay

- Cell Treatment: Treat HCT-116 or SW480 cells with **SFI003** at various concentrations for the specified duration.
- Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), according to the manufacturer's instructions.
- Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates higher levels of intracellular ROS.

## In Vivo Xenograft Study

- Cell Implantation: Subcutaneously inject a suspension of HCT-116 or SW480 cells mixed with Matrigel into the flanks of immunodeficient mice (e.g., SCID mice).
- Tumor Growth: Allow the tumors to grow to a palpable size.
- Treatment Administration: Randomize the mice into treatment and control groups. Administer **SFI003** orally (e.g., 100 or 200 mg/kg) or a vehicle control daily for a specified period (e.g., 2 weeks).
- Tumor Measurement: Measure the tumor volume using calipers at regular intervals.
- Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

## Visualizations: Pathways and Workflows

The following diagrams illustrate the key molecular pathway and a general experimental workflow for evaluating **SFI003**.



[Click to download full resolution via product page](#)

Caption: Molecular mechanism of **SFI003** action.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for **SFI003** evaluation.

## Conclusion

**SFI003** represents a promising therapeutic agent for colorectal cancer by targeting the splicing factor SRSF3. Its well-defined mechanism of action, involving the induction of neddylation-dependent degradation of SRSF3 and subsequent activation of the ROS-mediated apoptotic

pathway, provides a strong rationale for its further development. The data and protocols presented in this whitepaper offer a valuable resource for researchers and clinicians interested in the investigation and potential application of **SFI003** and other SRSF3 inhibitors in oncology.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vivo PC3 xenograft tumor development is suppressed by XAP. (A) A concise overview of the experimental animal model. (B) Images depicting PC3 xenograft tumors in various groups at the experiment's conclusion (scale bar = 1 cm). (C) Tumor growth rates in mice across different groups throughout the treatment period. (D) Body weight trends of mice in various groups during the course of treatment. (E) Organ indices of mice in different groups at the experiment's conclusion. (F) HE staining was performed to assess the structure and morphology of organs at the end of the experiment (scale bar = 200  $\mu$ m). Data are expressed as mean  $\pm$  SD (n = 6). \*P < 0.05, \*\*P < 0.01, \*\*\*P < 0.001 vs control. [cjmcpu.com]
- To cite this document: BenchChem. [The Impact of SFI003 on Splicing Factor SRSF3: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12362205#sfi003-s-impact-on-splicing-factor-activity>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)